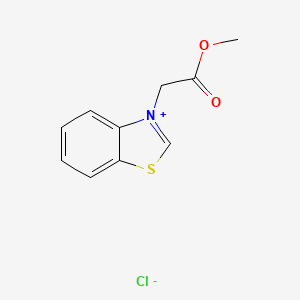
3-(2-Methoxy-2-oxoethyl)-1,3-benzothiazol-3-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methoxy-2-oxoethyl)-1,3-benzothiazol-3-ium chloride is a chemical compound known for its unique structure and properties It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methoxy-2-oxoethyl)-1,3-benzothiazol-3-ium chloride typically involves the reaction of benzothiazole with a methoxy-substituted acyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate larger quantities, and additional steps such as purification and crystallization are employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-(2-Methoxy-2-oxoethyl)-1,3-benzothiazol-3-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or other reducing agents.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different benzothiazole derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
3-(2-Methoxy-2-oxoethyl)-1,3-benzothiazol-3-ium chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(2-Methoxy-2-oxoethyl)-1,3-benzothiazol-3-ium chloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Benzothiazole: The parent compound, which shares the benzothiazole core structure.
2-Methoxybenzothiazole: A derivative with a methoxy group attached to the benzothiazole ring.
Benzothiazolium Chloride: A related compound with a similar cationic structure.
Uniqueness: 3-(2-Methoxy-2-oxoethyl)-1,3-benzothiazol-3-ium chloride is unique due to the presence of the methoxy-oxoethyl group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other benzothiazole derivatives and contributes to its specific reactivity and applications.
Properties
CAS No. |
89542-29-0 |
|---|---|
Molecular Formula |
C10H10ClNO2S |
Molecular Weight |
243.71 g/mol |
IUPAC Name |
methyl 2-(1,3-benzothiazol-3-ium-3-yl)acetate;chloride |
InChI |
InChI=1S/C10H10NO2S.ClH/c1-13-10(12)6-11-7-14-9-5-3-2-4-8(9)11;/h2-5,7H,6H2,1H3;1H/q+1;/p-1 |
InChI Key |
POZGKZSDBJKHIN-UHFFFAOYSA-M |
Canonical SMILES |
COC(=O)C[N+]1=CSC2=CC=CC=C21.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Hydrazinyl-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B14395858.png)
![N,N'-[(Methylazanediyl)di(propane-3,1-diyl)]dimethanesulfonamide](/img/structure/B14395862.png)
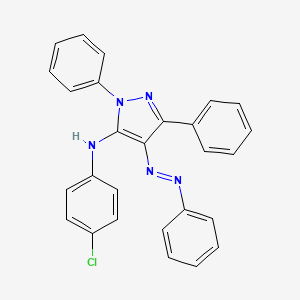
![N-({4-[(7H-Purin-6-yl)sulfanyl]butyl}carbamoyl)-L-phenylalanine](/img/structure/B14395883.png)
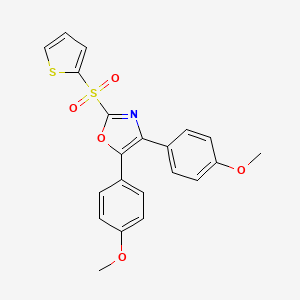

![N'-[3-(1-Chloroethyl)phenyl]-N,N-dimethylurea](/img/structure/B14395893.png)

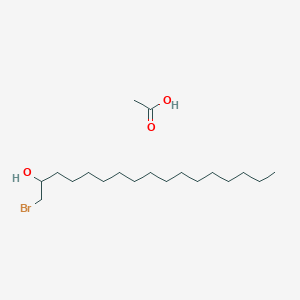

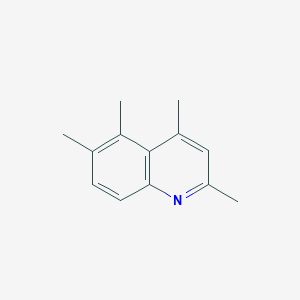
![N,N-Dimethyl-N'-[1,2,4]triazolo[1,5-a]pyrazin-2-ylmethanimidamide](/img/structure/B14395918.png)
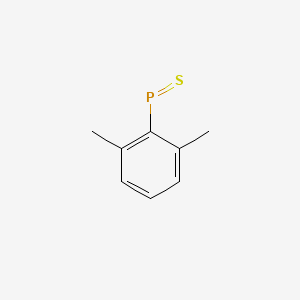
![Tributyl[(diethoxyphosphoryl)(difluoro)methyl]phosphanium bromide](/img/structure/B14395935.png)
